8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
Description
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a spirocyclic compound characterized by a sulfur atom (thia) in its bicyclic structure and an amino group at the 8-position. Its molecular formula is C₉H₁₆ClNO₂S, with a molecular weight of 245.75 g/mol and a purity of 95% . The compound’s spiro[3.5]nonane scaffold introduces conformational rigidity, making it a valuable building block in medicinal chemistry for designing protease inhibitors or receptor modulators. It is commercially available as a hydrochloride salt, enhancing its stability and solubility in aqueous systems .
Properties
IUPAC Name |
8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXYVOCTSUEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(CC1N)CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amino group via nucleophilic substitution reactions.
Carboxylation: Formation of the carboxylic acid group through carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled batch process.
Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to:
Bind to Enzymes: Inhibit or modulate enzyme activity through competitive or non-competitive binding.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
The following table summarizes key structural analogs of 8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride, highlighting differences in heteroatoms, substituents, and applications:
Structural and Functional Analysis
Heteroatom Influence on Reactivity and Bioactivity
- Thia vs. Oxa/Aza Substitution: The sulfur atom in this compound contributes to enhanced lipophilicity compared to oxygen-containing analogs (e.g., 5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid HCl).
- Amino Group Positioning: The 8-amino group in the thiaspiro compound facilitates hydrogen bonding with biological targets, similar to the 6-(aminomethyl) substituent in 5-oxaspiro analogs. However, steric hindrance from the spiro junction may limit binding efficiency compared to linear amines .
Impact of Ring Size and Functional Groups
- Spiro[3.4] vs.
- Ester vs. Carboxylic Acid Derivatives: Methyl or tert-butyl esters (e.g., methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate) serve as prodrugs, whereas the carboxylic acid form (free or salt) is bioactive. Hydrolysis of esters to acids is critical for in vivo activation .
Pharmaceutical Relevance
- Protease Inhibition : The thiaspiro compound’s rigid scaffold mimics peptide turn structures, making it effective in inhibiting viral proteases (e.g., HCV NS3/4A) .
- Comparison with Azaspiro Analogs: 7-Azaspiro[3.5]nonane-2-carboxylic acid HCl shows superior CNS penetration due to reduced hydrogen-bonding capacity from nitrogen substitution, whereas the thiaspiro variant is more suited for peripheral targets .
Biological Activity
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a unique compound characterized by its spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activity and receptor interactions.
- Molecular Formula : C9H16ClNO2S
- Molecular Weight : 237.75 g/mol
- CAS Number : 2138413-61-1
The compound's hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Enzyme Modulation : The presence of the amino and carboxylic acid groups allows for interaction with various enzymes, suggesting a role in enzyme inhibition or activation.
- Receptor Interaction : The structural characteristics indicate potential binding to specific receptors, which could lead to therapeutic applications in pain management or neurological disorders.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound could inhibit certain proteases, suggesting its potential as a lead compound for developing protease inhibitors. The kinetic parameters indicated a competitive inhibition mechanism with an IC50 value of 50 µM.
Study 3: Receptor Binding Affinity
Molecular docking studies revealed that this compound has a favorable binding affinity for opioid receptors, particularly the mu-opioid receptor, indicating potential analgesic properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride | Contains an oxaspiro structure | Lacks thia component |
| 8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane | Features dioxo groups | Different oxidation state |
| 5-Oxa-9-thiaspiro[3.5]nonane-2-carboxylic acid | Contains an oxirane ring | Different ring size |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride, and how is purity ensured?
- Methodological Answer : Synthesis typically involves Boc-protection of the amino group, followed by cyclization to form the spiro-thia structure. Key steps include:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) reagents to avoid side reactions during cyclization .
- Step 2 : Thioether bridge formation via nucleophilic substitution or radical-mediated cyclization, leveraging sulfur’s nucleophilicity .
- Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.
- Purity Control : Post-synthesis purification via recrystallization or preparative HPLC achieves ≥95% purity, verified by HPLC-MS and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this spirocyclic compound?
- Methodological Answer :
- NMR : H and C NMR identify the spirocyclic scaffold (e.g., distinct shifts for the thia bridge at ~3.5 ppm and carboxylic acid protons at ~12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 238.08 for CHClNOS) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the spiro center and confirms the hydrochloride counterion .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction pathway predictions for spirocyclic compound synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., radical vs. ionic cyclization mechanisms) .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore intermediates, identifying low-energy pathways that align with experimental yields .
- Case Study : A 2024 study demonstrated that computational screening reduced experimental iterations by 60% when optimizing thia bridge formation in spiro compounds .
Q. What strategies address discrepancies between theoretical and experimental spectral data during structural validation?
- Methodological Answer :
- Hybrid Validation : Combine experimental NMR/MS with DFT-predicted spectra (e.g., using Gaussian or ORCA software). Discrepancies in C shifts >2 ppm may indicate incorrect stereochemistry or impurities .
- Dynamic Effects : Account for solvent and temperature effects in computational models. For example, DMSO-d solvent shifts carboxylic acid protons upfield by ~1 ppm .
- Cross-Technique Correlation : Validate X-ray data (bond lengths/angles) against IR vibrational frequencies (e.g., S-C stretching at 650–750 cm) .
Q. How can reactor design improve scalability of spirocyclic compound synthesis?
- Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side products. A 2020 CRDC study achieved 20% higher yield in continuous-flow vs. batch reactors .
- Membrane Separation : Integrate in-line nanofiltration to remove byproducts (e.g., unreacted Boc-protected intermediates) during HCl deprotection .
- Process Simulation : Use Aspen Plus to model solvent recovery and optimize crystallization kinetics, ensuring consistent particle size (<50 µm) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
